molecular formula C19H20N2O4S2 B2760684 4-(benzylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)butanamide CAS No. 923412-56-0

4-(benzylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)butanamide

Cat. No. B2760684
CAS RN: 923412-56-0
M. Wt: 404.5
InChI Key: YJQPOZNKYPWGRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(benzylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)butanamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as BMB-4 and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments.

Scientific Research Applications

Antimicrobial Activity

4-(Benzylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)butanamide: has been studied for its potential antimicrobial properties. Compounds with a benzothiazole moiety are known to exhibit significant antibacterial and antifungal activities . This makes them valuable in the development of new antimicrobial agents that could be used to treat various bacterial and fungal infections, especially in the face of rising antibiotic resistance.

Anti-biofilm Formation

The ability of this compound to prevent biofilm formation is of great interest. Biofilms are complex communities of bacteria that are difficult to eradicate due to their resistance to antibiotics. The benzothiazole derivatives have shown promise in inhibiting the formation of biofilms, particularly those formed by Staphylococcus aureus , which is a common cause of medical device-related infections.

properties

IUPAC Name

4-benzylsulfonyl-N-(4-methoxy-1,3-benzothiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S2/c1-25-15-9-5-10-16-18(15)21-19(26-16)20-17(22)11-6-12-27(23,24)13-14-7-3-2-4-8-14/h2-5,7-10H,6,11-13H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJQPOZNKYPWGRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NC(=O)CCCS(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(benzylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)butanamide

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